1-(4,5-Dichloro-2-nitrophenyl)propan-2-one
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Overview
Description
1-(4,5-Dichloro-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl2NO3. It is a derivative of acetophenone, featuring two chlorine atoms and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dichloro-2-nitrophenyl)propan-2-one typically involves the nitration of 4,5-dichloroacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the propan-2-one moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dichloro-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The propan-2-one moiety can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Reduction: 1-(4,5-Dichloro-2-aminophenyl)propan-2-one.
Substitution: 1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one.
Oxidation: 1-(4,5-Dichloro-2-nitrophenyl)propanoic acid.
Scientific Research Applications
1-(4,5-Dichloro-2-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dichloro-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)propan-2-one: Lacks the chlorine atoms, resulting in different reactivity and applications.
1-(4,5-Dichloro-2-aminophenyl)propan-2-one: A reduced form with an amino group instead of a nitro group.
1-(4,5-Dimethoxy-2-nitrophenyl)propan-2-one: Features methoxy groups instead of chlorine atoms.
Uniqueness
The combination of these functional groups makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
1-(4,5-dichloro-2-nitrophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c1-5(13)2-6-3-7(10)8(11)4-9(6)12(14)15/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHZKVIAHDDQKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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